molecular formula C13H17N3 B2680097 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine CAS No. 1152950-01-0

1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine

Cat. No.: B2680097
CAS No.: 1152950-01-0
M. Wt: 215.3
InChI Key: ZEWHVOPBLHOFEU-UHFFFAOYSA-N
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Description

1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-methyl-1-(o-tolyl)-1H-pyrazole-4-carbaldehyde with ethanamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine
  • 1-(5-Methyl-1-(p-tolyl)-1H-pyrazol-4-yl)ethanamine
  • 1-(5-Methyl-1-(m-tolyl)-1H-pyrazol-4-yl)ethanamine

Uniqueness

1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine is unique due to the specific positioning of the methyl and o-tolyl groups on the pyrazole ring

Properties

IUPAC Name

1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-15-16)10(2)14/h4-8,10H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWHVOPBLHOFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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